4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide

Description

IUPAC Nomenclature and CAS Registry

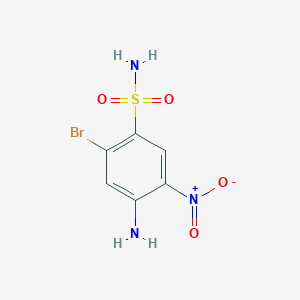

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its precise substitution pattern on the benzene ring. The compound is officially registered under Chemical Abstracts Service number 1375473-56-5, providing a unique identifier for this specific molecular structure. The systematic nomenclature indicates the positioning of each functional group: the amino group at position 4, the bromo substituent at position 2, the nitro group at position 5, and the sulfonamide functionality at position 1 of the benzene ring.

The compound's registration in chemical databases confirms its identity as a distinct molecular entity, separate from its positional isomers. Alternative nomenclature systems may describe this compound using different numbering conventions, but the Chemical Abstracts Service registry number remains the definitive identifier. The molecular catalog number varies across different chemical suppliers, with designations such as catalog number A874877 from specialized chemical vendors.

Molecular Formula, Weight, and Isotopic Composition

The molecular formula of this compound is established as C₆H₆BrN₃O₄S, representing a complex arrangement of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The molecular weight is precisely calculated as 296.10 grams per mole, reflecting the substantial contribution of the bromine atom and multiple heteroatoms to the overall molecular mass. This molecular weight places the compound in the category of moderately sized organic molecules suitable for various chemical applications.

The isotopic composition analysis reveals the presence of bromine, which exists naturally as two stable isotopes: bromine-79 and bromine-81. The molecular weight calculation typically considers the average atomic mass of bromine, approximately 79.904 atomic mass units. The compound contains three nitrogen atoms, contributing significantly to the molecular composition and chemical behavior. The sulfur atom in the sulfonamide group adds to the overall molecular complexity and influences the compound's physicochemical properties.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits specific conformational characteristics determined by the spatial arrangement of its substituents around the benzene ring. The planar benzene ring serves as the central scaffold, with substituents adopting orientations that minimize steric hindrance while maximizing electronic stabilization. The sulfonamide group, being the largest substituent, significantly influences the overall molecular geometry and conformational preferences.

Computational analysis of the three-dimensional structure reveals that the nitro group and amino group, being positioned meta to each other, create an interesting electronic environment on the benzene ring. The sulfonamide nitrogen atoms can adopt different rotational conformations around the sulfur-nitrogen bonds, leading to conformational flexibility in solution. The bromine atom, being a large halogen, occupies considerable space and influences the approach of other molecules to the aromatic ring.

The molecular volume and surface area calculations indicate that the compound occupies a substantial three-dimensional space despite its relatively simple aromatic core. The polar surface area, estimated at approximately 129 square angstroms, reflects the significant contribution of the nitro and sulfonamide groups to the overall molecular polarity. This polar surface area value suggests moderate solubility characteristics and potential for specific intermolecular interactions.

Substituent Positional Isomerism

This compound represents one specific isomer among several possible positional arrangements of the same substituents on the benzene ring. Comparative analysis with related compounds reveals the significance of substituent positioning on molecular properties and chemical behavior. The 1,2,4,5-substitution pattern creates a unique electronic distribution that distinguishes this compound from its isomers.

| Isomer | CAS Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| This compound | 1375473-56-5 | 1,2,4,5 | 296.10 g/mol |

| 2-Amino-3-bromo-5-nitrobenzenesulfonamide | Not specified | 1,2,3,5 | 296.10 g/mol |

| 4-Amino-3-bromo-5-nitrobenzenesulfonamide | 39234-96-3 | 1,3,4,5 | 296.10 g/mol |

The positional isomerism analysis demonstrates that while the molecular formula remains constant across isomers, the spatial arrangement of substituents creates distinct chemical entities with potentially different properties. The 4-amino-3-bromo-5-nitrobenzenesulfonamide isomer, with Chemical Abstracts Service number 39234-96-3, represents an alternative arrangement where the bromo and amino groups are adjacent rather than separated. This positional difference can significantly affect the compound's reactivity, stability, and biological activity.

The electronic effects of substituent positioning become particularly important when considering the interaction between electron-donating amino groups and electron-withdrawing nitro and sulfonamide groups. In the 1,2,4,5-substitution pattern of this compound, the amino group at position 4 is meta to the nitro group at position 5, creating a specific resonance pattern that influences the overall electronic distribution of the molecule. The bromine atom at position 2 is ortho to the sulfonamide group, potentially affecting the sulfonamide's chemical reactivity through both steric and electronic influences.

Properties

IUPAC Name |

4-amino-2-bromo-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUZLYUBCCHEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Major Products Formed

Oxidation: Formation of 4-nitro-2-bromo-5-nitrobenzene-1-sulfonamide.

Reduction: Formation of 4-amino-2-bromo-5-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is C6H6BrN3O4S. Its structure features an amino group, a bromo substituent, a nitro group, and a sulfonamide moiety, which contribute to its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex organic molecules.

Biology

- Biochemical Probe : Due to its ability to interact with enzymes, it is studied as a biochemical probe to understand enzyme mechanisms.

- Enzyme Inhibition : It has been shown to inhibit dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth by mimicking para-aminobenzoic acid (PABA), leading to decreased folate levels necessary for DNA synthesis .

Medicine

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values as low as 11.31 µg/mL against Escherichia coli and Salmonella typhimurium . The mechanism involves competitive inhibition of DHPS, which is crucial for bacterial survival.

- Potential Anticancer Activity : Research is ongoing to explore its anticancer properties, particularly through pathways involving folate metabolism and cell proliferation inhibition.

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in the development of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Table 1: Key Substituents and Properties

*Calculated using atomic masses (C:12, H:1, Br:80, N:14, O:16, S:32).

Key Differences and Implications

Electronic Effects

- The nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to 4-bromo-1,2-diaminobenzene, which has electron-donating amino groups .

Solubility and Reactivity

- The sulfonamide and nitro groups likely increase solubility in polar solvents (e.g., DMSO or water) relative to non-polar analogs like 4-bromo-1,2-diaminobenzene.

- The bromo substituent in all three compounds may facilitate cross-coupling reactions (e.g., Suzuki), but steric hindrance from bulky groups in the pyrimidine-derived compound could reduce reactivity.

Biological Activity

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrNOS. Its structure includes an amino group, a bromo substituent, a nitro group, and a sulfonamide moiety, which contribute to its reactivity and biological properties.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of the enzyme dihydropteroate synthetase (DHPS). This enzyme plays a crucial role in the bacterial folate synthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. By mimicking PABA, this compound competitively inhibits DHPS, leading to decreased folate synthesis and subsequent inhibition of bacterial growth and replication .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of sulfonamides. For instance, a study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values were reported as low as 11.31 µg/mL for some derivatives .

Anticancer Potential

Research indicates that sulfonamides may also possess anticancer properties. In vitro studies have shown that these compounds can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specific derivatives have demonstrated potent inhibition against human carbonic anhydrase isoforms I, II, IX, and XII, suggesting their potential utility in cancer treatment .

Case Studies

- Antibacterial Evaluation : A study synthesized new sulfonamide derivatives and assessed their antibacterial activity using the inhibition zone diameter (IZD) method. The most effective compound showed an IZD of 19 mm against E. coli, indicating strong antibacterial properties .

- Cardiovascular Effects : Another investigation into benzene sulfonamide derivatives revealed that certain compounds could lower perfusion pressure in animal models, suggesting potential applications in cardiovascular therapies .

- Inhibition Studies : A detailed structure-activity relationship study identified several derivatives with enhanced selectivity for specific targets related to pain management and cancer therapy .

Dosage Effects

The biological activity of this compound is dose-dependent. In laboratory settings, lower doses effectively inhibit DHPS without significant toxicity observed in model organisms. Higher doses may lead to increased side effects or toxicity.

Comparison with Similar Compounds

| Compound Name | Antibacterial Activity (MIC) | Notable Features |

|---|---|---|

| This compound | 11.31 µg/mL | Strong DHPS inhibitor; potential anticancer agent |

| 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide | 15.00 µg/mL | Similar structure; varied reactivity |

| 4-Amino-2-bromo-5-nitrobenzene-1-sulfonyl chloride | 20.00 µg/mL | Reactive intermediate for further derivatization |

Q & A

What are the optimal synthetic routes for preparing 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide, considering the reactivity of its functional groups?

Methodological Answer:

The synthesis requires sequential functionalization to address competing reactivities. A plausible route involves:

Nitro Introduction: Nitration of a bromobenzene precursor at the para position, followed by sulfonamide formation via sulfonation and amidation.

Amino Protection: Protecting the amino group (e.g., acetylation) before bromination to prevent side reactions.

Bromination: Electrophilic bromination at the ortho position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

Deprotection: Hydrolysis or acidic removal of the protecting group to regenerate the amino moiety.

Key Considerations:

- Nitro groups are strong electron-withdrawing groups, directing bromination to specific positions.

- Sulfonamide stability under acidic/basic conditions must be evaluated to avoid decomposition .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography provides atomic-level resolution of molecular geometry. For this compound:

Data Collection: Use single-crystal diffraction with Mo/Kα radiation (λ = 0.71073 Å).

Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

Refinement: Iterative refinement with SHELXL to model anisotropic displacement parameters for heavy atoms (Br, S) and hydrogen bonding .

Validation: Check for steric clashes, bond-length outliers, and R-factors (<5% for high-quality data).

Advanced Tip: For nitro group disorder, use PART instructions in SHELXL to model split positions .

What advanced spectroscopic techniques are recommended for analyzing electronic effects in bromo-nitro substituted sulfonamides?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

- DFT Calculations:

How should researchers address contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

Validate Models: Ensure computational methods (e.g., DFT) include solvent corrections (PCM model) and dispersion forces .

Experimental Replication: Repeat reactions under inert atmospheres (Ar/Ne) to rule out oxidation/hydrolysis .

Kinetic Analysis: Use stopped-flow spectroscopy to monitor intermediate formation.

Error Analysis: Quantify uncertainty in computational parameters (e.g., basis sets, exchange-correlation functionals) .

What strategies mitigate nitro group decomposition during storage or reactions?

Methodological Answer:

- Storage:

- Reaction Conditions:

- Avoid prolonged heating >80°C; use microwave-assisted synthesis for rapid heating/cooling.

- Employ reducing agents (e.g., SnCl₂) cautiously to prevent nitro reduction to amine .

How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound?

Methodological Answer:

Ionization: Use ESI(+) or MALDI-TOF to generate [M+H]⁺ ions.

Collision-Induced Dissociation (CID):

- Bromine’s isotopic signature (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aids in identifying fragment origins.

- Key fragments: Loss of SO₂ (m/z –64), Br (m/z –80), and NO₂ (m/z –46) .

High-Resolution MS: Match observed masses with theoretical values (e.g., using NIST Chemistry WebBook) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.